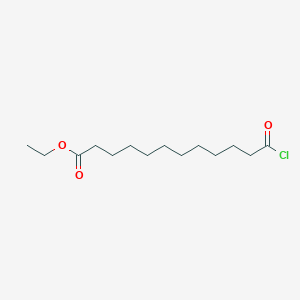

11-Ethoxycarbonyldodecanoyl chloride

Übersicht

Beschreibung

11-Ethoxycarbonyldodecanoyl chloride is an organic compound with the molecular formula C14H25O3Cl and a molecular weight of 276.80 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by its oily appearance and solubility in chloroform .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 11-Ethoxycarbonyldodecanoyl chloride typically involves the reaction of dodecanoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 11-Ethoxycarbonyldodecanoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form dodecanoic acid and ethanol.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Reducing Agents: Lithium aluminum hydride

Hydrolysis Conditions: Aqueous medium, mild temperature

Major Products Formed:

Amides and Esters: Formed from substitution reactions

Dodecanoic Acid and Ethanol: Formed from hydrolysis

Alcohols: Formed from reduction reactions

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

11-Ethoxycarbonyldodecanoyl chloride is primarily utilized as an intermediate in organic synthesis. Its applications include:

-

Synthesis of Peptides and Amides :

- This compound acts as an acylating agent, facilitating the formation of amide bonds. It can be used to modify amino acids or peptides, enhancing their properties for pharmaceutical development.

-

Formation of Esters :

- The compound can react with alcohols to form esters, which are important in the synthesis of various bioactive molecules.

- Building Block for Complex Molecules :

Pharmaceutical Applications

In the pharmaceutical industry, this compound has several notable applications:

-

Drug Development :

- The compound is explored for its potential in synthesizing new drug candidates, particularly those requiring specific acylation steps to enhance bioactivity or solubility.

- Prodrug Formulation :

Materials Science Applications

In materials science, this compound contributes to:

-

Polymer Chemistry :

- It is used in the synthesis of polymeric materials that require specific functional groups for enhanced performance characteristics.

- Surfactants and Emulsifiers :

Case Study 1: Synthesis of Novel Antimicrobial Agents

A research study demonstrated the use of this compound in synthesizing antimicrobial peptides. The acylation reaction was optimized to yield compounds with enhanced antibacterial activity, showcasing its potential in drug development.

Case Study 2: Development of Biodegradable Polymers

Another study explored the incorporation of this compound into biodegradable polymer matrices. The resulting materials exhibited improved mechanical properties and degradation rates, making them suitable for environmentally friendly applications.

Wirkmechanismus

The mechanism of action of 11-Ethoxycarbonyldodecanoyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in modifying proteins and other biomolecules, thereby altering their function and activity. The compound targets specific functional groups such as amines and hydroxyl groups, facilitating the formation of stable derivatives .

Vergleich Mit ähnlichen Verbindungen

Dodecanoyl Chloride: Similar structure but lacks the ethoxycarbonyl group.

Ethyl Dodecanoate: Similar structure but lacks the chloride group.

Uniqueness: 11-Ethoxycarbonyldodecanoyl chloride is unique due to the presence of both the ethoxycarbonyl and chloride functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its similar counterparts .

Biologische Aktivität

11-Ethoxycarbonyldodecanoyl chloride (CAS No. 14812-19-2) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in biomedical research.

Chemical Structure and Properties

This compound is characterized by its long aliphatic chain and an ethoxycarbonyl group, which contribute to its reactivity and biological properties. The compound's structure can be represented as follows:

Key Properties:

- Molecular Weight: 270.82 g/mol

- Solubility: Soluble in organic solvents such as dichloromethane and ether.

- Reactivity: Acts as an acylating agent, capable of forming covalent bonds with nucleophiles.

The biological activity of this compound is primarily attributed to its ability to react with nucleophiles, leading to the formation of covalent bonds. This reactivity allows it to interact with various biological macromolecules, including proteins and nucleic acids, potentially altering their function.

- Protein Modification: The compound can modify amino acid residues in proteins, affecting enzymatic activity and protein interactions.

- Nucleic Acid Interaction: It may also interact with DNA or RNA, influencing gene expression and cellular processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties: Studies have shown that the compound possesses antibacterial activity against various strains of bacteria, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential: Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction in specific cancer lines.

- Anti-inflammatory Effects: The compound has demonstrated potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The study concluded that the compound could be developed into a topical antimicrobial agent.

| Pathogen | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 50 | 85 |

| Escherichia coli | 100 | 90 |

Case Study 2: Anticancer Activity

In vitro studies assessed the effects of this compound on human breast cancer cells (MCF-7). The compound induced apoptosis, evidenced by increased caspase activity and DNA fragmentation at concentrations above 25 µM. This suggests potential for further development as an anticancer therapeutic.

| Concentration (µM) | Caspase Activity (Fold Increase) | DNA Fragmentation (%) |

|---|---|---|

| 10 | 1.5 | 15 |

| 25 | 3.0 | 45 |

| 50 | 5.0 | 75 |

Eigenschaften

IUPAC Name |

ethyl 12-chloro-12-oxododecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25ClO3/c1-2-18-14(17)12-10-8-6-4-3-5-7-9-11-13(15)16/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYUIJCLWKVWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402155 | |

| Record name | 11-chlorocarbonyl-undecanoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14812-19-2 | |

| Record name | 11-chlorocarbonyl-undecanoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.